2-{[2-(4-Chlorophenyl)hydrazino]carbonyl}benzenecarboxylic acid
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Overview
Description
2-{[2-(4-Chlorophenyl)hydrazino]carbonyl}benzenecarboxylic acid is an organic compound with the molecular formula C14H11ClN2O3 It is characterized by the presence of a chlorophenyl group, a hydrazino group, and a benzenecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Chlorophenyl)hydrazino]carbonyl}benzenecarboxylic acid typically involves the reaction of 4-chlorophenylhydrazine with a suitable benzoic acid derivative. One common method is the condensation reaction between 4-chlorophenylhydrazine and 2-carboxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Chlorophenyl)hydrazino]carbonyl}benzenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
2-{[2-(4-Chlorophenyl)hydrazino]carbonyl}benzenecarboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Chlorophenyl)hydrazino]carbonyl}benzenecarboxylic acid involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activities. Additionally, the compound can interfere with cellular signaling pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-Bromophenyl)hydrazino]carbonyl}benzenecarboxylic acid
- 2-{[2-(4-Methylphenyl)hydrazino]carbonyl}benzenecarboxylic acid
- 2-{[2-(4-Nitrophenyl)hydrazino]carbonyl}benzenecarboxylic acid
Uniqueness
2-{[2-(4-Chlorophenyl)hydrazino]carbonyl}benzenecarboxylic acid is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(4-chloroanilino)carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-9-5-7-10(8-6-9)16-17-13(18)11-3-1-2-4-12(11)14(19)20/h1-8,16H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQHIZGCDPQHSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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